This compound is a recognized antibacterial agent whose activity is derived from its 1,3,4-oxadiazole ring system, a core structure known to be a key "toxophoric" group (or toxicity-bearing group) responsible for potent pharmacological effects [1]. This ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms [1].
The following diagram illustrates the core structure and key functional groups of the 1,3,4-oxadiazole ring that contribute to its biological activity.
> Key structural features of the 1,3,4-oxadiazole pharmacophore that influence its biological activity.
While the exact mechanism of this compound is not detailed in the available literature, its classification and structural properties provide strong clues for further investigation.
–N=C–O– linkage within the ring [1]. This specific arrangement of atoms is likely to interact with essential bacterial targets.
> A generalized structure-based drug design workflow for optimizing a lead compound.
To elucidate the precise mechanism of this compound, the following experimental approaches, grounded in standard medicinal chemistry and SBDD practices, are recommended [2] [3] [4].
| Experimental Goal | Methodology | Key Information Sought |
|---|---|---|
| Target Identification | Biochemical pull-down assays, affinity chromatography, genetic screens (e.g., in bacteria: gene expression profiling, constructing knockout libraries). | Identify the specific bacterial protein(s) or DNA molecule that this compound directly binds to. |
| Binding Mode Analysis | X-ray crystallography or Cryo-EM of the this compound-target complex; Molecular docking simulations. | Determine the precise 3D atomic interactions (hydrogen bonds, hydrophobic contacts) between this compound and its target. |
| Mechanistic Validation | Enzyme activity assays; Cell-based assays measuring DNA damage (e.g., comet assay) or metabolic inhibition. | Confirm the functional consequence of binding (e.g., is a key enzyme inhibited? Is DNA synthesis disrupted?). |
| SAR Expansion | Synthesis of novel analogs with systematic substitutions on the oxadiazole and nitrofuran rings; followed by antimicrobial susceptibility testing. | Quantify how structural changes affect potency and specificity, guiding further optimization [1]. |
This compound serves as a historical and chemical exemplar of the 1,3,4-oxadiazole pharmacophore with documented antibacterial properties. Its mechanism is inferred to involve the critical toxophoric –N=C–O– linkage and its nitrofuran moiety, likely leading to the generation of cytotoxic species within bacterial cells.
Future research to fully characterize its mechanism should employ a combination of the suggested experimental protocols. Furthermore, leveraging modern SBDD approaches—such as using equivariant diffusion models (e.g., DiffSBDD) to generate novel, target-specific ligands conditioned on the 3D structure of a identified bacterial target pocket—could be a powerful strategy for developing next-generation antibiotics inspired by this scaffold [5].
Furamizole is a nitrofuran derivative containing a 1,3,4-oxadiazole ring in its structure [1] [2]. This combination places it within a privileged scaffold in medicinal chemistry known for diverse biological activities.
The following table summarizes the core properties of this compound based on current literature:
| Property | Description |
|---|---|
| Chemical Class | Nitrofuran derivative; 1,3,4-oxadiazole [1] [2] |
| Primary Documented Activity | Strong antibacterial activity [1] [2] [3] |
| Status in Research | Appears primarily as a referenced example in reviews of bioactive heterocycles [1] [4] [3] |
The biological activity of this compound is attributed to its unique chemical structure.
–N=C–O– linkage, which may react with nucleophilic centers in microbial cells [1] [2]. This ring system is stable and is a crucial synthon in modern drug discovery [1] [3].
Relationship between this compound's structure, its components, and documented biological properties.
A liquid chromatography (LC) method for simultaneously detecting this compound and other synthetic antibacterials in fish meat has been published [6]. This protocol can be adapted for analytical and pharmacokinetic studies.
Sample Preparation and LC Analysis Workflow:
Experimental workflow for detecting this compound residues in biological tissue using liquid chromatography.
Key Method Details:
This compound is recognized in scientific literature as an important example of a bioactive 1,3,4-oxadiazole derivative.
Furamizole is a nitrofuran derivative that contains a 1,3,4-oxadiazole ring within its structure [1]. This class of compounds is known for its broad biological activities.
The table below summarizes its core characteristics:
| Feature | Description |
|---|---|
| Drug Class | Nitrofuran derivative [1] [2] |
| Core Structure | Contains a 1,3,4-oxadiazole ring [1] |
| Known Activity | Strong antibacterial activity [1] |
While search results lack details on this compound's mechanism-of-action studies, one paper details a liquid chromatography (LC) method for its residual analysis in fish, which reflects its experimental detection [2].
The following workflow diagram outlines the key steps of this analytical method:
Experimental workflow for this compound residue analysis in biological tissue [2].
This method demonstrates the following performance characteristics [2]:
The search results do not specify the exact molecular target or mechanism by which this compound kills or inhibits bacteria. Based on its classification as a nitrofuran, it likely shares a mechanism common to this class.
Furamizole is a nitrofuran derivative and a 2,5-disubstituted 1,3,4-oxadiazole heterocyclic compound known for its strong antibacterial activity [1].
The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| CAS Registry Number | 17505-25-8 [2] |
| Molecular Formula | C~12~H~8~N~4~O~5~ [2] |
| Molecular Weight | 288.218 g/mol [2] |
| Core Structure | 1,3,4-Oxadiazole [1] |
| Drug Class | Nitrofuran derivative antibacterial [1] |
While specific protocols for this compound are not detailed in the search results, 1,3,4-oxadiazoles are generally synthesized from acid hydrazides and carboxylic acids. The following diagram illustrates this general mechanism, which is relevant to understanding how this compound's core structure is formed [1].
General mechanism for 1,3,4-oxadiazole ring formation, relevant to this compound synthesis [1].
For antimicrobial evaluation, a common methodology involves screening compounds against bacterial and fungal strains. The table below outlines a typical experimental approach, though specific data for this compound's efficacy is not available in the current search results [3].
| Experimental Aspect | Typical Protocol (Illustrative) |
|---|---|
| Antimicrobial Screening | Compounds are tested against Gram-positive and Gram-negative bacterial strains, and fungal strains [1]. |
| Reference Standards | Antibiotics like Amoxicillin and antifungals like Ketoconazole are used as positive controls [1]. |
| Activity Assessment | Measurement of the zone of inhibition or minimum inhibitory concentration (MIC) [1] [3]. |
This compound exemplifies the importance of the 1,3,4-oxadiazole scaffold in medicinal chemistry. This ring system is considered a key pharmacophore—a part of the molecular structure responsible for its biological activity [1]. The presence of a toxophoric -N=C-O- linkage in the ring is thought to be responsible for the potent pharmacological activities observed in this class of compounds [1].
Several other commercially available drugs also contain the 1,3,4-oxadiazole nucleus, including:
The search results identify this compound as a known antibacterial drug but do not provide the deep technical details you require. The table below summarizes the key information found:
| Aspect | Details |
|---|---|
| Drug Name | This compound [1] |
| Chemical Class | Nitrofuran derivative [1] |
| Core Structure | Contains a 1,3,4-oxadiazole ring [1] |
| Primary Activity | Strong antibacterial activity [1] |
The information located has significant limitations for your purpose:
Below is a foundational diagram illustrating the basic structural relationship between furan and the 1,3,4-oxadiazole ring system, which is the core of this compound.
Diagram showing the derivation of the 1,3,4-oxadiazole ring in this compound from a furan precursor [1].
This compound is a pharmaceutical compound recognized for its potent antibacterial activity. It belongs to the class of nitrofuran derivatives and contains a 1,3,4-oxadiazole ring in its structure, which is a key pharmacophore responsible for its biological activity [1]. It is one of the commercially available drugs featuring this privileged heterocyclic scaffold, which is widely studied in medicinal chemistry for its diverse therapeutic potential [1].
Table 1: Chemical Identifier Data for this compound
| Property Type | Value |
|---|---|
| Systematic Name (IUPAC) | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [2] |
| Other Synonyms | NF 161 [3] |
| CAS Registry Number | 17505-25-8 [2] [4] [3] |
| Molecular Formula | C₁₂H₈N₄O₅ [5] [2] [4] |
| Average Molecular Mass | 288.22 g/mol [2] [3] |
| Canonical SMILES | C3=C(C(/C1=NN=C(O1)N)=C\C2=CC=C(O2)N+[O-])OC=C3 [3] |
| InChI Key | YOWVEYCZVUOQAB-SOFGYWHQSA-N [3] |
Table 2: Calculated Physical Properties of this compound
| Property | Value |
|---|---|
| Density | 1.533 g/cm³ [3] |
| Boiling Point | 480.7°C at 760 mmHg [3] |
| Flash Point | 244.5°C [3] |
This compound's primary documented biological activity is its strong antibacterial effect [1]. Its activity is derived from its dual chemical structure:
The following diagram illustrates the core structural relationship of the 1,3,4-oxadiazole pharmacophore.
While the exact synthesis protocol for this compound is not detailed in the available literature, a common general mechanism for forming the 2,5-disubstituted 1,3,4-oxadiazole ring is described [1]. The process typically begins with a hydrazide derivative and proceeds through a cyclization reaction.
The mechanism involves the acid hydrazide reacting with a carboxylic acid (or its derivative) to form a diacylhydrazine intermediate. This intermediate undergoes ring closure using a cyclizing agent like phosphorus oxychloride (POCI₃), eliminating hydrogen chloride (HCl) and a water molecule to form the final 1,3,4-oxadiazole product [1].
The lack of a publicly available detailed synthesis protocol for this compound suggests it may be proprietary or documented in specialized literature. To proceed with your research, consider these avenues:
No safety or hazard information was available for this compound in the search results. Before attempting any laboratory work, it is imperative to consult relevant Material Safety Data Sheets (MSDS) or specific safety literature for this compound and all associated reagents.
This compound is a well-characterized antibacterial agent incorporating a nitrofuran group and a 1,3,4-oxadiazole ring. While its pharmacological role and basic chemical data are established, researchers seeking its synthesis protocol will need to consult specialized patent databases or detailed chemical literature not covered in this search. The general synthetic principles for 1,3,4-oxadiazoles provide a foundational understanding for designing a potential synthetic route.
The table below summarizes the key information about this compound found in the search results:
| Aspect | Details |
|---|---|
| Chemical Classification | A nitrofuran derivative and a member of the 1,3,4-oxadiazole class of heterocyclic compounds [1] [2]. |
| Chemical Formula | C₁₂H₈N₄O₅ [3]. |
| Documented Activity | Strong inhibiting activity against Ureaplasma strains isolated from cattle [4]. Recognized historically as a synthetic antibacterial used in aquaculture [1] [5]. |
| Available Assay Context | A liquid chromatography (LC) method for determining residual this compound in fish meat is documented, focusing on residue analysis rather than antibacterial activity testing [1] [5]. |
Since standardized protocols for this compound are not available, you would likely need to adapt general antibacterial assay methods. The workflow below outlines the key decision points in this process.
The diagram outlines the general workflow; here are specific methodologies and considerations for each stage, based on general antibacterial assay principles.
1. Select and Perform a Core Assay Method
You can adapt one of these well-established methods to test this compound:
2. Key Experimental Considerations
The control of Mycoplasma gallisepticum (MG) often relies on antimicrobial therapy. Tilmicosin, a macrolide antibiotic, has been extensively studied and shows significant efficacy [1] [2].
Tilmicosin is effective due to its concentration-dependent activity and significant accumulation in lung tissue [1] [2]. The following protocol is derived from recent pharmacokinetic/pharmacodynamic (PK/PD) studies.
In Vivo Administration and Efficacy in Chickens:
In Vitro Susceptibility Testing (MIC Determination): The MIC of Tilmicosin against MG can be determined using a broth microdilution method [1] [2].
In Vitro Time-Kill Curve Assay: This assay evaluates the rate and extent of bactericidal activity [2].
Other classes of antibiotics are also used to control MG infections.
It is critical to note that resistance to macrolides (Tilmicosin, Tylosin, Erythromycin) can develop. Resistance has been linked to point mutations in domain II and V of the 23S rRNA genes [2]. Therefore, antibiotic susceptibility testing is recommended before initiating treatment.
Effective disinfection is crucial for breaking the transmission cycle of MG in poultry farms. A 2022 study evaluated the efficacy of various disinfectants and application methods [4].
| Disinfectant | Recommended Preparation |
|---|---|
| Formalin | 4% (v/v) |
| Phenol | 5% (v/v) |
| Quaternary Ammonium Compounds (QAC) | Diluted 1:3 |
| Halamid | Diluted 1:18 |
| Virkon' S | 1% (w/v) |
| Micro Sept M | 1:5 (for spraying), concentrated for cold fogging |
Given the challenges of antibiotic resistance, vaccine development is a key area of research. An innovative inactivation method using 1,5-iodonaphthylazide (INA) has shown promise.
The table below summarizes key quantitative data from the cited research.
| Parameter / Agent | Value / Finding | Context / Strain | Reference |
|---|---|---|---|
| Tilmicosin MIC | Varies by strain and inoculum | Strain S6 | [1] [2] |
| Tilmicosin PK/PD Target (AUC/MIC) | 300.02 h (1 log10 kill) 6,950.15 h (3 log10 kill) | In vivo, chicken lung | [1] | | Tilmicosin Efficacy (In Vitro) | Max. 6.38 Log10 CFU/mL reduction | Strain S6, over 120 h | [2] | | Optimal Disinfection Method | Fogging | Highest reduction of MG | [4] | | Effective Disinfectant Contact Time | 15 minutes | Field study | [4] |
The following diagrams outline the core experimental and treatment decision processes.
1,3,4-oxadiazoles represent a privileged structural motif in medicinal chemistry due to their versatile biological activities and favorable pharmacokinetic properties. These five-membered heterocyclic compounds contain two carbon atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific configuration that confers significant metabolic stability and electronic properties ideal for drug design. The 1,3,4-oxadiazole ring system is derived from furan through replacement of two methylene groups (=CH) with two nitrogen (-N=) atoms, which reduces aromaticity and imparts conjugated diene character to the ring. [1]
The therapeutic significance of 1,3,4-oxadiazoles is demonstrated by their presence in several commercially available drugs, including the antibacterial agent Furamizole, the HIV integrase inhibitor Raltegravir, the anticancer drug Zibotentan, the anti-arrhythmic Nesapidil, and the antihypertensive Tiodazosin. [1] The presence of the toxophoric -N=C-O- linkage in the 1,3,4-oxadiazole ring is believed to contribute significantly to their diverse pharmacological activities, which encompass antibacterial, antitumor, antiviral, anti-inflammatory, anticonvulsant, and antimycobacterial effects. [1]
Table 1: Commercially Available Drugs Containing 1,3,4-Oxadiazole Core Structure
| Drug Name | Therapeutic Category | Key Structural Features |
|---|---|---|
| This compound | Antibacterial | Nitrofuran derivative with strong antibacterial activity |
| Raltegravir | Antiviral (HIV treatment) | HIV integrase inhibitor |
| Zibotentan | Anticancer | Endothelin A receptor antagonist |
| Nesapidil | Anti-arrhythmic | Used in cardiac rhythm management |
| Tiodazosin | Antihypertensive | Alpha-adrenergic blocker |
The synthesis of 1,3,4-oxadiazole derivatives has evolved significantly, with researchers developing numerous innovative strategies to improve reaction efficiency, substrate scope, and environmental compatibility. Traditional methods typically involved cyclodehydration of diacylhydrazides using strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), or cyclodesulfurization of thiosemicarbazides employing heavy metal salts such as mercury or lead compounds. [2] While effective, these approaches often presented challenges including the use of corrosive reagents, toxic byproducts, and demanding reaction conditions that limited their applicability in pharmaceutical synthesis. Modern approaches have focused on developing milder reaction conditions, eco-compatible reagents, and atom-economical processes that align with green chemistry principles while maintaining high efficiency and functional group compatibility. [2]
Table 2: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Derivatives
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Iodine-Mediated One-Pot Synthesis | Molecular iodine, K₂CO₃, EtOAc/H₂O | Mild conditions, excellent functional group tolerance, simple workup | Requires controlled addition of iodine |
| Oxidative Cyclization of Acylhydrazones | I₂, K₂CO₃, DMSO, 100°C | Broad substrate scope, compatible with crude substrates | Elevated temperature required |
| Photoredox Catalysis | Organo acridinium photocatalyst, cobaloxime catalyst, visible light | Oxidant-free, H₂ as only byproduct, mild conditions | Specialized equipment needed |
| Umpolung Amide Synthesis | α-Bromonitroalkane, acyl hydrazide, KI/UHP | Epimerization-free, chiral center compatibility | Multi-step optimization required |
| Mechanochemical Synthesis | Triphenylphosphine, trichloroisocyanuric acid, grinding | Solvent-free, rapid reaction, environmentally benign | Limited to small-scale applications |
The iodine-mediated approach represents one of the most practical and efficient methods for constructing 1,3,4-oxadiazole scaffolds. This methodology leverages the thiophilic property of molecular iodine to promote sequential transformations that efficiently convert readily available starting materials to the target heterocycles. The mechanism proceeds through a carefully orchestrated sequence beginning with the in situ generation of isothiocyanate from dithiocarbamate salts, followed by nucleophilic attack by acyl hydrazides to form thiosemicarbazide intermediates. The critical cyclodesulfurization step involves iodine activating the thiocarbonyl sulfur, facilitating intramolecular cyclization with concomitant elimination of elemental sulfur to yield the 2-amino-1,3,4-oxadiazole products. [2] This mechanistic pathway avoids the formation of odorous thiol byproducts typically associated with traditional methods, making it particularly attractive for pharmaceutical applications.
Reaction Setup: Charge a 100 mL round-bottom flask with phenyl dithiocarbamate salt (1.0 equiv) in ethyl acetate/water (3:1, 20 mL total volume). Add potassium carbonate (3.0 equiv) to the reaction mixture and stir to create a homogeneous suspension.
Iodine Addition: Add molecular iodine (1.1 equiv) pinchwise over a period of 10 minutes while maintaining constant stirring at room temperature. Monitor the reaction by TLC until complete consumption of the starting material is observed. Colloidal sulfur precipitation will be visible during this stage.
Hydrazide Incorporation: To the same reaction mixture, add formic acid hydrazide (1.0 equiv) and continue stirring. Formation of the thiosemicarbazide intermediate should be detected by TLC within 30-60 minutes.
Cyclodesulfurization: Add a further 1.1 equivalents of iodine to the reaction mixture and stir for 0.5-1 hour at room temperature. Monitor the reaction progress by TLC until complete conversion to the product is achieved.
Workup Procedure: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine. Extract the product with ethyl acetate (3 × 15 mL), combine the organic layers, and wash with brine solution (20 mL).
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or column chromatography on silica gel if necessary.
Table 3: Optimization of Reaction Conditions for Iodine-Mediated Synthesis
| Parameter | Optimal Condition | Alternative Conditions | Impact on Yield |
|---|---|---|---|
| Solvent System | EtOAc/H₂O (3:1) | EtOH/H₂O (3:1) | 77% vs 75% yield |
| Base | K₂CO₃ (3 equiv) | Cs₂CO₃, Na₂CO₃ | 77% vs 74-63% yield |
| Iodine Equivalents | 2.2 equiv total | Lower equivalents give incomplete conversion | Significant yield reduction |
| Temperature | Room temperature | Elevated temperatures possible | May promote side reactions |
| Addition Rate | Pinchwise over 10 min | Rapid addition in one portion | Incomplete intermediate formation |
Common Issues and Solutions:
Confirmation of 1,3,4-oxadiazole structure requires multinuclear NMR spectroscopy, with characteristic signals providing definitive evidence of successful cyclization. In ¹H NMR, the amine proton (NH₂) attached to the C-2 position typically appears as a broad singlet in the range of δ 5.5-6.0 ppm, though this may vary depending on substitution pattern and solvent. The aromatic protons in diaryl-substituted derivatives appear in their characteristic regions, with any observed coupling constants confirming the substitution pattern on the aryl rings. [2]
¹³C NMR spectroscopy provides particularly diagnostic data, with the C-2 carbon of the 2-amino-1,3,4-oxadiazole typically resonating at approximately δ 155-165 ppm, while the C-5 carbon appears further upfield at δ 105-110 ppm. These distinctive chemical shifts serve as definitive evidence for successful formation of the 1,3,4-oxadiazole ring system, with variations depending on the electron-donating or electron-withdrawing nature of substituents. Additional characterization by IR spectroscopy typically shows N-H stretching vibrations at 3300-3400 cm⁻¹ and C=N stretching at 1600-1650 cm⁻¹, while mass spectrometry provides molecular ion confirmation. [2]
The structure of 1,3,4-oxadiazole derivatives has been unequivocally confirmed by single-crystal X-ray diffraction analysis, as demonstrated in the ORTEP view of compound 4a reported by Guin et al. [2] These analyses confirm the nearly planar geometry of the 1,3,4-oxadiazole ring and the bond lengths consistent with the expected delocalization of electron density across the heterocyclic system. The dihedral angles between the oxadiazole ring and attached aryl substituents provide information about the extent of conjugation in these systems, which has implications for their electronic properties and potential applications in material science.
This compound (CAS No. 17505-25-8), chemically known as 5-[(E)-1-(2-furanyl)-2-(5-nitro-2-furanyl)ethenyl]-1,3,4-oxadiazol-2-amine, represents a clinically significant 1,3,4-oxadiazole derivative with potent antibacterial properties. [3] This nitrofuran-based compound features extended conjugation across the furan-oxadiazole system, which likely contributes to its biological activity. The molecular formula is C₁₂H₈N₄O₅ with an average mass of 288.219 g/mol and a monoisotopic mass of 288.049469. [3] [4]
While the exact synthetic protocol for this compound may vary, the iodine-mediated one-pot methodology described in this protocol can be adapted for its synthesis by employing appropriate furan-containing starting materials. The synthesis would utilize dithiocarbamate salts derived from furfuryl amines and hydrazides incorporating the nitrofuran moiety, following the general procedure outlined in Section 3.2. The strong electron-withdrawing nature of the nitro group on the furan ring may necessitate slight modifications to reaction times or temperature to ensure complete conversion.
This compound demonstrates potent antibacterial activity against a broad spectrum of pathogenic bacteria, particularly Gram-positive organisms. Its mechanism of action is believed to involve bacterial enzyme inhibition through interaction with the toxophoric -N=C-O- linkage present in the 1,3,4-oxadiazole core, potentially inhibiting essential metabolic processes in microorganisms. [1]
Toxicity data for this compound indicates mutation data reported in human fibroblast and lymphocyte systems at concentrations as low as 3 μmol/L and 2 μmol/L, respectively. [4] The compound has a flash point of 244.5°C and boiling point of 480.7°C at 760 mmHg. When heated to decomposition, it emits toxic vapors of NOₓ, requiring appropriate safety precautions during handling and synthesis. [4] The computed partition coefficient (LogP) is 2.788, suggesting moderate lipophilicity, while the polar surface area (PSA) of 137.770 indicates good membrane permeability potential. [4]
The iodine-mediated one-pot synthesis of 1,3,4-oxadiazole derivatives represents a significant advancement over traditional methods, offering improved environmental compatibility, operational simplicity, and excellent functional group tolerance. This protocol enables efficient access to privileged heterocyclic scaffolds with demonstrated pharmaceutical relevance, including the antibacterial agent this compound. The methodology detailed in these application notes provides researchers with a robust and reproducible synthetic pathway to access diverse 1,3,4-oxadiazole derivatives for drug discovery and development programs. The comprehensive characterization data and troubleshooting guidance facilitate successful implementation of this valuable synthetic transformation in both academic and industrial settings.
This compound (also known as 5-[(E)-1-(2-furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine) is a nitrofuran derivative and 1,3,4-oxadiazole containing compound that demonstrates potent antibacterial activity against a broad spectrum of microorganisms [1]. As antimicrobial resistance continues to escalate globally—projected to cause 10 million deaths annually by 2050—the need for reliable susceptibility testing methods for promising compounds like this compound has become increasingly critical in both research and potential clinical applications [2] [3]. The 1,3,4-oxadiazole nucleus in this compound contains a toxophoric –N=C–O– linkage that is believed to be responsible for its significant pharmacological activities [1].
Antimicrobial susceptibility testing (AST) represents a fundamental component of both clinical microbiology and antimicrobial drug development workflows. These testing methods enable researchers and clinicians to determine the lowest concentration of an antimicrobial agent that effectively inhibits bacterial growth, providing crucial data for dosing recommendations and resistance monitoring [4]. For research compounds like this compound, standardized AST methods facilitate the evaluation of antimicrobial potency, spectrum of activity, and potential clinical utility against increasingly resistant pathogens [4]. This document provides detailed application notes and standardized protocols for assessing the antimicrobial susceptibility of bacterial strains to this compound, following established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [4] [5].
This compound is a synthetic antimicrobial agent belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. The 1,3,4-oxadiazole ring system is derived from furan through the replacement of two methylene groups (=CH) with two nitrogen atoms (-N=), resulting in reduced aromaticity and conjugated diene character that enhances its reactivity and biological activity [1]. The molecular structure features a nitrofuran moiety connected to a 1,3,4-oxadiazole ring system, which collectively contribute to its antimicrobial properties through multiple potential mechanisms of action.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [6] |
| Molecular Formula | C12H8N4O5 [6] |
| Average Molecular Mass | 288.219 g/mol [6] |
| Monoisotopic Mass | 288.049469 g/mol [6] |
| Chemical Structure | 1,3,4-oxadiazole ring with substituted furanyl and nitrofuranyl groups |
| CAS Registry Number | 17505-25-8 [6] |
| Chemical Class | Nitrofuran derivative, 1,3,4-oxadiazole [1] |
| Solubility | Information not available in search results - requires experimental determination |
| Storage Conditions | Protected from light, stored at -20°C (recommended for most antimicrobial compounds) |
The pharmacological activity of this compound and related 1,3,4-oxadiazole derivatives is influenced by substitutions on the oxadiazole ring. Structure-activity relationship studies indicate that electron-withdrawing groups such as p-chloro (-Cl) and p-nitro (-NO₂) substituents on phenyl rings tend to enhance antimicrobial activity [1]. Additionally, the conversion of methylthio groups to methyl-sulfonyl moieties has been shown to further increase antibacterial potency, providing guidance for potential structural modifications of this compound analogs [1].
The broth microdilution method represents the reference standard for MIC determination and provides a quantitative assessment of bacterial susceptibility to this compound [4] [5]. This method involves creating two-fold serial dilutions of this compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and determining the lowest concentration that inhibits visible growth after incubation [4].
Day 1: Using a sterile loop, streak out the test strain on appropriate agar medium (e.g., Mueller-Hinton Agar) to obtain isolated colonies. Incubate at 35±2°C for 18-24 hours [4].
Day 2: Select 3-5 well-isolated colonies of identical morphology and prepare a suspension in sterile saline, adjusting to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL) [4] [5].
Dilute the suspension in broth medium to achieve a final inoculum density of approximately 5×10⁵ CFU/mL in each well of the microdilution plate [4]. This typically represents a 1:150 dilution of the 0.5 McFarland standard suspension.
Verify the inoculum density by performing colony counts. Plate 10 µL from a growth control well onto an appropriate agar plate and incubate overnight. The expected result should be approximately 5×10⁵ CFU/mL [4].
Prepare a concentrated stock solution of this compound at the highest concentration to be tested (typically 512 µg/mL or higher).
Using a multichannel pipette, add 50 µL of broth medium to all wells of the 96-well microtiter plate.
Create a two-fold serial dilution series of this compound across the microtiter plate:
The typical concentration range for this compound testing should span from 0.0625 µg/mL to 512 µg/mL or appropriate range based on expected MIC values.
Add 50 µL of the standardized inoculum (5×10⁵ CFU/mL) to all test wells, resulting in a final volume of 100 µL per well and a final inoculum of approximately 5×10⁴ CFU per well [4].
Include appropriate control wells:
Cover the microtiter plate and incubate at 35±2°C for 16-20 hours for most non-fastidious bacteria, extending to 24 hours for slow-growing organisms [5].
Table 2: Broth Microdilution Testing Parameters for this compound
| Parameter | Specification |
|---|---|
| Final Inoculum Density | 5×10⁴ CFU/well (5×10⁵ CFU/mL) [4] |
| Volume per Well | 100 µL |
| This compound Concentration Range | 0.0625-512 µg/mL (or appropriate range) |
| Incubation Conditions | 35±2°C, ambient air [5] |
| Incubation Duration | 16-20 hours (standard organisms) [5] |
| Medium | Cation-adjusted Mueller-Hinton Broth [5] |
| Quality Control Strains | E. coli ATCC 25922, S. aureus ATCC 29213 [4] |
The agar dilution method represents an alternative MIC determination technique that is particularly suitable for testing multiple bacterial strains simultaneously against a single concentration series of this compound [2] [5]. This method is also recommended for fastidious organisms that may not grow reliably in broth media [5].
Prepare Mueller-Hinton Agar according to manufacturer instructions, adding any required supplements for fastidious organisms.
Add this compound to molten agar (cooled to 48-50°C) to achieve a series of doubling dilutions, typically ranging from 0.125 µg/mL to 256 µg/mL.
Pour the antimicrobial-supplemented agar into sterile Petri dishes (approximately 25 mL per plate) and allow to solidify.
Store agar plates at 2-8°C if not used immediately, with protection from light and excessive moisture.
Prepare bacterial inoculum as described in section 3.1.2, adjusted to a 0.5 McFarland standard.
Using a multipoint inoculator or replicating device, apply 1-2 µL spots of each bacterial strain to the this compound-containing agar plates, typically 30-60 strains per plate [5].
Include appropriate control strains on each plate.
Allow inoculation spots to dry and incubate plates at 35±2°C for 16-20 hours in ambient air (or with CO₂ supplementation for fastidious organisms) [5].
Table 3: Comparison of MIC Testing Methods for this compound
| Parameter | Broth Microdilution | Agar Dilution |
|---|---|---|
| Throughput | Medium (multiple antimicrobials) | High (multiple strains) |
| Sample Volume | Low (50-100 µL/well) | Very low (1-2 µL/strain) |
| Quantitative Result | Yes (exact MIC) | Yes (exact MIC) |
| Cost | Moderate | Low to moderate |
| Equipment Requirements | Microtiter plates, pipettes | Multipoint inoculator |
| Suitability for Fastidious Organisms | Limited without medium modification | Excellent with supplemented media |
| Automation Potential | High | Medium |
| Recommended for this compound | Primary method | Confirmatory method |
Quality control (QC) is essential for ensuring the reliability and accuracy of this compound susceptibility testing results. Implement the following QC measures:
QC Strains: Include appropriate reference strains with known susceptibility profiles in each test run. Recommended strains include:
Inoculum Verification: Regularly verify the inoculum density by performing colony counts from growth control wells or spots [4].
This compound Potency: Validate the potency of this compound stock solutions through comparison with reference standards and proper storage at -20°C or below.
Medium Quality Control: Ensure that each batch of culture media supports adequate growth of QC strains and does not contain inhibitory substances.
Equipment Monitoring: Regularly calibrate and maintain equipment including incubators, pipettes, and turbidimeters.
Interpretive criteria for this compound are not currently established by CLSI or EUCAST, as it remains primarily a research compound. However, for research purposes, MIC results can be interpreted as follows:
For preliminary assessment, compare this compound MIC values with those of established antimicrobial agents in the same class or with similar mechanisms of action. Document the MIC₅₀ and MIC₉₀ values (MICs required to inhibit 50% and 90% of isolates, respectively) when testing multiple bacterial strains.
Table 4: Troubleshooting Guide for this compound MIC Testing
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Growth in Control Wells | Non-viable inoculum, inappropriate medium, incorrect incubation conditions | Verify inoculum preparation, check medium expiration, confirm incubation conditions |
| Trailing Endpoints | Partial inhibition, antibiotic degradation, high inoculum density | Read endpoints at complete inhibition, check antibiotic stability, verify inoculum density |
| Irreproducible Results | Inoculum preparation variability, antibiotic concentration errors, plate evaporation | Standardize inoculum method, verify antibiotic dilutions, use sealed plates during incubation |
| Contamination | Non-sterile techniques, contaminated reagents | Aseptic technique review, prepare fresh reagents |
| QC Strains Out of Range | Degraded antibiotics, incorrect QC strain, medium problems | Check antibiotic storage, verify QC strain identity, test new medium batch |
The following diagram illustrates the complete experimental workflow for this compound susceptibility testing using the broth microdilution method:
Diagram 1: Experimental workflow for this compound broth microdilution testing
While the precise mechanism of action of this compound has not been fully elucidated, its structure containing both nitrofuran and 1,3,4-oxadiazole moieties suggests potential multiple mechanisms. The following diagram illustrates the proposed antimicrobial mechanism of this compound and bacterial resistance pathways:
Diagram 2: Proposed this compound mechanism of action and bacterial resistance pathways
This compound represents an important compound in antimicrobial research due to its 1,3,4-oxadiazole structure, which has demonstrated broad-spectrum activity against various microorganisms [1]. Research applications for this compound susceptibility testing include:
Recent studies on 1,3,4-oxadiazole derivatives have shown that electron-withdrawing groups at specific positions on the phenyl ring (particularly para-chloro and para-nitro substituents) enhance antimicrobial activity [1]. Additionally, the conversion of methylthio groups to methyl-sulfonyl moieties has been shown to further increase antibacterial potency. These findings provide valuable guidance for further development of this compound analogs with improved antimicrobial properties.
The method below is based on a 1987 publication for the simultaneous determination of Furamizole and other synthetic antibacterials in cultured fish [1]. This serves as a starting point, but requires significant updates for modern pharmaceutical analysis.
Table 1: Chromatographic Parameters from Historical Method [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography (LC) |
| Column | Nucleosil C18 |
| Mobile Phase | Tetrahydrofuran-Acetonitrile-Phosphoric Acid-Water (29 + 1 + 0.06 + 69.94, v/v) |
| Detector | Not Specified (UV-Vis likely) |
| Injection Volume | 10 µL |
| Key Sample Prep Steps | 1. Acetone extraction from fish meat. 2. Cleanup via alumina column. | | Reported Recovery | ~80% | | Lower Limit of Detection | 1-2 ng (on-column) |
The following protocol adapts the historical method using modern Quality-by-Design (QbD) principles and Ultra-High-Performance Liquid Chromatography (UHPLC) technology for greater sensitivity, speed, and robustness [2].
The overall workflow for method development, from initial planning to validation, can be visualized as follows:
The method must be validated according to ICH Q2(R2) and internal procedures [2]. The following table outlines the key validation parameters and modern acceptance criteria.
Table 2: Key Method Validation Parameters & Target Criteria [2]
| Validation Parameter | Target Criteria for a Modern Assay |
|---|---|
| Specificity | No interference from blank, placebo, or known impurities at the retention time of this compound. |
| Linearity & Range | Typically 50-150% of the target concentration. Correlation coefficient (R²) > 0.999. |
| Accuracy (Recovery) | Mean recovery of 98.0-102.0%. |
| Precision | - Repeatability (RSD < 1.0%)
The table below summarizes the key identified chemical information for this compound (CAS # 17505-25-8).
| Property | Description |
|---|---|
| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [1] |
| Molecular Formula | C₁₂H₈N₄O₅ [1] [2] |
| Molecular Weight | 288.22 g/mol [2] |
| CAS Registry Number | 17505-25-8 [1] [2] |
| Chemical Structure | A 1,3,4-oxadiazole ring substituted with an amino group and an (E)-configured furanyl-vinyl-nitrofuran chain [3] [1] |
| Related Drugs | Nitrofuran derivative with strong antibacterial activity [3] |
Due to the lack of specific protocols for this compound, the following workflow outlines a general approach for small molecule stability testing in drug development. You can adapt it based on your specific experimental needs.
Diagram 1: A generic workflow for drug stability testing, adaptable for this compound.
Since established protocols are unavailable, here are steps to develop your own:
The information provided here is a starting point. The physical-chemical properties (boiling point, flash point) listed in some databases are calculated, not experimental values, and should be verified [2].
Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring, known for its strong antibacterial activity [1]. Drugs containing this ring system are frequently associated with low aqueous solubility, which falls under Biopharmaceutical Classification System (BCS) Class IV (low solubility and low permeability) [2]. This leads to poor oral bioavailability, a common hurdle in drug development.
The table below summarizes three key approaches documented in recent scientific literature for improving the solubility and bioavailability of challenging drugs like this compound.
| Strategy | Key Findings / Improvement | Mechanism of Action |
|---|---|---|
| Multicomponent Crystal Forms (Cocrystals/Salts) [2] | 118-fold increase in solubility; 2.8-fold increase in permeability (vs. pure drug). | Alters solid-state crystal structure via non-covalent bonds with coformers, improving thermodynamic stability and dissolution. |
| Amorphous Solid Dispersions (ASDs) with Silica Carriers [3] | 2.69-fold increase in Cmax; 2.08-fold increase in bioavailability (AUC) in rats. | Disperses drug at a molecular level in a hydrophilic polymer/mesoporous silica carrier, increasing surface area and creating an energetically amorphous state. |
| pH and Solvent Optimization [4] | Solubility increased by 137 times (from 0.073 mg/mL to 10 mg/mL) by adjusting pH to ~9. | Uses sodium hydroxide to ionize the drug, creating a more water-soluble salt form. |
This protocol is adapted from research on Furosemide, a BCS Class IV drug, using the solvent evaporation method [2].
The following workflow outlines the key steps in this crystallization and characterization process:
This protocol is based on a study that successfully enhanced the solubility of Furosemide using a combined polymer and mesoporous silica carrier [3].
Why does my this compound solution precipitate when I dilute it? This is a common issue with salts of poorly soluble drugs. A slight shift in pH or temperature can dramatically reduce solubility [4]. Solution: Ensure the solution pH remains alkaline (around 9). When preparing infusions, follow a strict protocol of adding the drug concentrate to the diluent first, not vice-versa, to avoid local pH shifts that cause precipitation [4].
My solid dispersion shows low yield or poor solubility. What could be wrong?
I cannot form multicomponent crystals with my chosen coformer. What are my options? Coformer selection is critical. Screen a wide range of coformers from the "Generally Regarded As Safe" (GRAS) list. Techniques like liquid-assisted grinding can be attempted if solvent evaporation fails. Confirm the coformer interacts with the correct hydrogen bond donor/acceptors on the this compound molecule [2].
How do I decide which strategy to use first? Consider the following decision tree to guide your initial experimental strategy based on your project's goals:
I hope this technical support guide provides a robust starting point for your experiments. The strategies outlined here, particularly multicomponent crystals and amorphous solid dispersions, have shown remarkable success with other challenging molecules and represent the current forefront of solubility enhancement science.
Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring, known for its strong antibacterial activity [1]. The table below summarizes its key identifiers.
| Property | Description |
|---|---|
| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-Nitro-2-Furyl)vinyl]-1,3,4-oxadiazol-2-amine [2] |
| CAS Registry Number | 17505-25-8 [2] |
| Molecular Formula | C₁₂H₈N₄O₅ [2] [3] |
| Molecular Weight | 288.22 g/mol [2] |
| SMILES | N=c1nnc(/C(=C/c2ccc([N+](=O)[O-])o2)c2ccco2)o1 [3] |
| Key Moieties | 1,3,4-oxadiazole ring; nitrofuran; furan ring [1] |
This compound is a 2,5-disubstituted-1,3,4-oxadiazole derivative [1]. The following workflow outlines its general synthesis and optimization path.
The general mechanism for forming the 1,3,4-oxadiazole ring involves the acid hydrazide attacking the carbonyl carbon of the carboxylic acid, eliminating a water molecule to form an intermediate. This intermediate then undergoes ring closure with the help of a cyclizing agent, eliminating hydrogen chloride to form the final product [1].
The synthesis can be broken down into two main stages.
Stage 1: Formation of the Diacylhydrazine Intermediate
Stage 2: Cyclo-dehydration to Form the Oxadiazole Ring
To systematically improve yield, focus on these key variables.
| Parameter | Standard Approach | Optimization Strategy | Expected Impact |
|---|---|---|---|
| Cyclizing Agent | Phosphorus Oxychloride (POCl₃) [1] | Test alternatives like DMT/NMM/TsO⁻ or EDC in mild, microwave-assisted reactions [4]. | High; modern agents can be more efficient and specific. |
| Energy Source | Conventional heating (Oil bath) [1] | Employ microwave irradiation for rapid, uniform heating and shorter reaction times [4]. | High; can significantly reduce time and improve purity. |
| Reaction Time | Several hours [1] | Monitor by TLC. Under microwave conditions, reactions can complete in minutes (e.g., 10 min) [4]. | Medium; prevents decomposition. |
| Molar Ratio | 1:1 (Acid Hydrazide : Acid Derivative) | Slight excess (e.g., 1.3 equiv.) of the acid derivative to drive reaction completion [4]. | Medium; improves conversion. |
| Purification | Crystallization [4] | Use flash chromatography for higher purity, especially for analytical samples [4]. | High; crucial for final yield and compound purity. |
The following diagram can help you diagnose and resolve common problems during synthesis.
Chemical Identity: Furamizole (CAS # 17505-25-8) is an organic compound with the molecular formula C12H8N4O5 and a molecular weight of 288.22 g/mol [1] [2]. Key calculated physicochemical properties include a density of 1.533 g/cm³ and a boiling point of approximately 480.7°C [2].
Potential Stability Concerns Based on Molecular Structure The molecular structure of this compound contains functional groups that suggest potential stability challenges [2]:
[N+](=O)[O-]): This highly energetic group is often sensitive to light (photolytic degradation).C=C): This double bond could be a potential site for reaction with reactive oxygen species or ozone.Given the lack of specific data, a systematic experimental approach is essential to characterize this compound's stability profile.
1. Forced Degradation Studies (Stress Testing) Forced degradation helps identify likely degradation pathways and is fundamental to developing a stability-indicating analytical method [3].
The experimental workflow for these studies can be summarized as follows:
2. Development of a Stability-Indicating HPLC Method A stability-indicating method must accurately quantify the active ingredient while also separating and detecting its degradation products [3].
3. Long-Term and Accelerated Stability Studies
Q1: What are the most likely stability problems with this compound? While specific data is unavailable, its structure suggests high susceptibility to photodegradation due to the nitro furan group and potential sensitivity to hydrolysis and oxidation. Experimental forced degradation studies are required to confirm this [6] [2].
Q2: How can I develop an analytical method to monitor this compound's stability? You must develop a stability-indicating HPLC method validated to separate this compound from its degradation products. This involves performing forced degradation studies to create relevant impurities and then optimizing chromatographic conditions (column, mobile phase, gradient) to achieve resolution of all peaks [3].
Q3: What storage conditions are recommended for this compound? Pending experimental data, a conservative approach is essential. It should be stored in a cool, dry place. Protect it from light by using amber glass vials or containers. The container closure system should provide a good barrier against moisture and oxygen [6].
Q4: How can I predict the long-term shelf life of a this compound formulation? Long-term stability is predicted through real-time studies. However, early in development, you can use accelerated stability studies and measure parameters like:
The following table summarizes these predictive measures:
| Measurement Type | Measured Parameter | Experimental Method | What It Probes |
|---|---|---|---|
| Conformational Stability | Thermal unfolding midpoint (T |
DSC, Fluorescence | Protein's resistance to unfolding |
| Colloidal Stability | Diffusion interaction parameter (kD) | Dynamic Light Scattering | Protein-protein interactions in solution |
| Aggregation Propensity | Aggregation onset temperature / rate | Static Light Scattering, SEC-HPLC | Combined conformational & colloidal stability [5] |
The table below summarizes the key confirmed information about this compound from the search results.
| Property | Description |
|---|---|
| Chemical Classification | Nitrofuran derivative containing a 1,3,4-oxadiazole ring [1] |
| Primary Biological Activity | Strong antibacterial activity [1] |
| Relevant Isomers | 1,3,4-oxadiazole and 1,2,4-oxadiazole are the most widely studied for their broad chemical and biological properties [1] |
While direct data on this compound is limited, contemporary antibacterial research focuses on several key areas. The following concepts provide a framework for designing your own optimization experiments.
| Strategy | Concept | Potential Experimental Approaches |
|---|
| Overcoming Resistance | Countering specific mechanisms bacteria use to evade drugs [2]. | - Study enzymatic inactivation, efflux pumps, and target site modification [2].
The diagram below outlines a general workflow for investigating and optimizing an antibacterial compound's activity, which can be adapted for this compound.
To build the detailed technical content you require, I suggest the following paths for further research:
The following table summarizes the key identified chemical properties of this compound.
| Property | Description |
|---|---|
| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [1] [2] |
| Molecular Formula | C12H8N4O5 [1] [2] |
| Average Mass | 288.22 g/mol [1] [2] |
| CAS Registry Number | 17505-25-8 [1] [2] |
| Chemical Class | Nitrofuran derivative; 1,3,4-Oxadiazole [3] |
| Primary Documented Activity | Strong antibacterial activity [3] |
Q1: What is the basic structure of this compound? this compound is a nitrofuran derivative built on a 1,3,4-oxadiazole heterocyclic ring [3]. This core structure is known to contribute to a broad range of biological activities in medicinal chemistry [3].
Q2: What are the common mechanisms by which resistance to antibacterial drugs like this compound can emerge? While specific mechanisms for this compound are not detailed in the available literature, bacterial resistance to antibacterial agents generally occurs through several well-established pathways [4]. The table below outlines these universal mechanisms.
| Mechanism Category | Specific Method | General Description |
|---|---|---|
| Prevent Antibiotic from Reaching Target | Efflux Pumps | Bacteria produce pumps that actively export the antibiotic out of the cell, reducing its intracellular concentration [4]. |
| Decreased Permeability | Changes in the bacterial cell membrane make it harder for the antibiotic to enter the cell [4]. | |
| Antibiotic Inactivation | Bacteria produce enzymes (e.g., β-lactamases) that chemically degrade or modify the antibiotic, rendering it inactive [4]. | |
| Modify or Bypass the Target | Target Camouflage | Mutations alter the antibiotic's target site (e.g., a specific protein) so the drug can no longer bind effectively [4]. |
| Expression of Alternative Proteins | Bacteria acquire genes that produce an alternative, drug-resistant version of the target protein [4]. |
Q3: Are there analogous resistance mechanisms in fungi that could inform our understanding of bacterial resistance? Yes, research on azole resistance in fungi like Malassezia furfur reveals conceptually similar mechanisms. Key findings include:
Problem: Suspected emergence of bacterial resistance to this compound in an experimental model.
The following diagram outlines a systematic approach to investigate the potential resistance mechanism.
1. Confirm Resistance Phenotype: Minimum Inhibitory Concentration (MIC) Determination
2. Investigate Efflux Pump Activity
3. Investigate Enzymatic Inactivation
Metabolite interference occurs when a drug's metabolite impacts the accurate detection or quantification of the parent drug itself or other analytes during analysis, primarily in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring and is known for its strong antibacterial activity [3]. Its structure suggests it could be susceptible to metabolic reactions like oxidation or reduction, common for nitrofurans.
The table below summarizes the primary types of interference you might encounter.
| Interference Type | Description | Potential Impact on this compound Assay |
|---|---|---|
| Ionization Suppression/Enhancement [1] | A metabolite co-elutes with this compound and alters its ionization efficiency in the MS source. | Signal for this compound is suppressed or enhanced, leading to inaccurate concentration readings (under/over-quantification). |
| Isobaric Interference [2] [4] | A metabolite has the same molecular weight as this compound and fragments into identical product ions. | The metabolite is mistakenly identified and quantified as this compound, causing overestimation of the parent drug. |
| In-Source Fragmentation [2] | A precursor metabolite breaks apart in the ion source, producing a fragment that mimics this compound's specific transition. | Similar to isobaric interference, this leads to false positives and overestimation of this compound levels. |
This guide addresses common issues based on the general interference mechanisms.
Frequently Asked Questions
FAQ 1: Our calibration curves for this compound are nonlinear, especially at high concentrations. Why?
FAQ 2: We detect this compound in pre-dose or control samples. What could be wrong?
FAQ 3: Our this compound assay shows high variability and poor reproducibility between runs.
The following workflow provides a systematic approach to diagnose and resolve metabolite interference for this compound. The diagram below outlines the key stages of this process.
Step-by-Step Methodology:
Perform a Dilution Integrity Assessment [1]:
Optimize Chromatographic Separation [1] [2]:
Employ High-Resolution Mass Spectrometry (HRMS) [4]:
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) [1]:
The table below consolidates the main strategies to overcome interference.
| Resolution Method | Best Suited For | Key Advantage | Consideration |
|---|---|---|---|
| Chromatographic Optimization [1] [2] | Resolving co-eluting compounds; first-line approach. | Can completely remove the interference. | May increase analysis time; requires method re-development. |
| Sample Dilution [1] | Reducing ionization interference. | Simple and quick to implement. | Not always feasible if high sensitivity is required. |
| Stable Isotope-Labeled IS [1] | Correcting for variable matrix effects. | Gold standard for accurate quantification in modern bioanalysis. | Can be expensive and time-consuming to synthesize. |
I hope this structured guide provides a solid foundation for troubleshooting this compound metabolite interference in your lab.
This compound is a 1,3,4-oxadiazole derivative known for its strong antibacterial activity [1]. Effective purity analysis starts with understanding its fundamental characteristics and a baseline High-Performance Liquid Chromatography (HPLC) method.
1. Core Chemical Properties This table summarizes key identifiers for this compound that are essential for method development.
| Property | Description |
|---|---|
| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [2] |
| Molecular Formula | C12H8N4O5 [2] |
| Monoisotopic Mass | 288.049469 Da [2] |
| Chemical Class | 1,3,4-Oxadiazole (a heterocyclic compound derived from furan) [1] |
| Key Structural Feature | Contains the toxophoric –N=C–O– linkage, which is often responsible for its biological activity [1] |
2. Standard RP-HPLC Method for Purity Assessment This reverse-phase HPLC method provides a starting point for analyzing this compound. You will need to optimize it for your specific instrument and sample.
| Parameter | Specification |
|---|---|
| Objective | Quantitative determination of drug substance in dosage forms [3]. |
| Column | Kromasil 100A C18 (250 mm x 4.6 mm, 5 μm) [3] or equivalent reversed-phase C18 column. |
| Mobile Phase | Mixture of acetonitrile, methanol, water, and a small amount of phosphoric acid (e.g., 50:350:100:0.5 v/v) [3]. |
| Flow Rate | 1.0 mL/min [3]. |
| Detection Wavelength | 300 nm [3] (Verify this is optimal for this compound using a UV-Vis spectrometer). |
| Column Temperature | Ambient [3]. |
| Injection Volume | Typically 10-20 μL (to be specified and validated). |
| Key Validation Parameters | Linearity (r value should be close to 1.000), Accuracy (recovery rates 98-102%), Precision (RSD ≤ 0.5-1.5%), Resolution (> 2.0), Tailing Factor (≤ 1.5) [3]. |
Purity issues often arise from the synthesis process or degradation during analysis. The following workflow diagrams a systematic approach to diagnosing and solving these problems.
For persistent challenges, consider these advanced strategies guided by modern Quality by Design (QbD) principles.
| Strategy | Application & Benefit | How to Implement |
|---|---|---|
| Automated Method Development | Uses Bayesian optimization to find optimal HPLC conditions rapidly, reducing manual experimentation [5]. | Ideal for complex impurity profiles. The system can find a globally optimal method in about 13 experiments [5]. |
| Forced Degradation Studies | Identifies degradation products and validates the method's stability-indicating power [4]. | Expose the sample to stress conditions (acid, base, oxidation, heat, light) and analyze to ensure baseline separation of all peaks [3] [4]. |
| Method Operable Design Region (MODR) | Defines the flexible operating space for method parameters to ensure consistent quality [3]. | Systematically vary and validate Critical Method Parameters (e.g., mobile phase pH, flow rate) to establish a robust operating range [3]. |
Q1: Why is the peak for this compound tailing, and how can I fix it? Peak tailing often indicates secondary interactions with the column. First, ensure your mobile phase has sufficient buffering capacity at an appropriate pH (e.g., 2.0-4.0 for C18 columns) to suppress silanol interactions. If the problem persists, consider using a column specifically designed for basic compounds or one with a different selectivity.
Q2: My method runtime is too long. How can I reduce it without compromising separation? Simply increasing the organic solvent percentage can co-elute peaks and ruin resolution [3]. A more reliable approach is to develop a gradient method (where the organic solvent percentage increases over time) or to transition to UPLC/UHPLC with smaller particle size columns (<2μm), which provides faster analysis and better resolution [3].
Q3: What are the critical parameters to validate for a this compound HPLC assay method? As per ICH guidelines, you must validate specificity (no interference from impurities), linearity (across a specified range, e.g., 50-150%), accuracy (recovery close to 100%), precision (low RSD), and robustness (method performs despite small, deliberate variations) [3] [4].
The table below consolidates the key chemical and physical properties of this compound from the search results [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 17505-25-8 [3] [4] |
| Molecular Formula | C₁₂H₈N₄O₅ [2] [3] [4] |
| Molecular Weight | 288.22 g/mol [3] [4] |
| IUPAC Name | 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine [4] |
| Synonyms | NF 161; 2-Amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)vinyl]-1,3,4-oxadiazole [4] |
| Density | 1.532 g/cm³ [4] |
| Boiling Point | 480.7 °C at 760 mmHg [4] |
| Flash Point | 244.5 °C [4] |
| Related Isomers | 1,3,4-oxadiazole [1] |
| Reported Activity | Antibacterial (a nitrofuran derivative) [1] |
| Toxicity Data | Mutation data reported [4] |
Since direct information on this compound is scarce, here are some general strategies you can apply to investigate activity loss in your experiments:
To help structure your investigation, you can follow this general troubleshooting workflow:
Cross-reactivity in immunoassays occurs when an antibody binds to an epitope on a non-target antigen that is structurally similar to its intended target [1]. This can lead to false-positive results or inaccurate data interpretation.
The following workflow and detailed steps outline a standard method for testing cross-reactivity in a multiplex assay setting, adapted from established practices [2].
Step 1: Experimental Setup Run individual antigens and their corresponding individual detection antibodies on the assay plate in a grid pattern, in duplicate. Include negative controls for both antigens and antibodies [2].
Step 2: Calculation of Cross-Reactivity After running the assay under normal conditions, calculate the percentage cross-reactivity using the formula [2]: % Cross-reactivity = (Calculated concentration of antigen with a non-intended matched pair / Calculated concentration of the antigen with its intended matched pair) × 100
Step 3: Interpretation of Results A general benchmark is that no significant cross-reactivity is observed if the calculated value is > 1% [2]. If significant cross-reactivity is detected, different capture antibodies or assay conditions (e.g., buffers, diluents) must be screened [2].
Many general immunoassay problems can contribute to perceived or actual cross-reactivity.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| High Background | Incomplete washing; non-specific binding [3]. | Increase wash steps; ensure thorough blotting; use recommended orbital shaker speed (500-800 rpm) [3]. |
| High Variability | Improper pipetting; inconsistent reagent handling [3]. | Use reverse pipetting techniques; pre-warm all reagents to room temperature; vortex and centrifuge samples before use [3]. |
| Low Signal | Low bead count; reagent degradation; under-incubation [3]. | Thaw, vortex, and centrifuge samples (10,000 x g) to remove debris; ensure detection antibody incubation times are not shortened [3]. |
| False Positives | Cross-reactivity; heterophile antibodies; "sticky" samples [1]. | Resuspend beads in Wash Buffer (with detergent) to reduce aggregation; read plate within 4 hours [3]. |
| Low Drug Tolerance | High drug concentration interferes with Anti-Drug Antibody (ADA) detection [4]. | Employ sample pre-treatment (e.g., Acid Dissociation, BEAD) to dissociate ADA-drug complexes and improve tolerance [4]. |
The table below summarizes established and investigational nitrofuran drugs based on the available literature.
| Drug Name | Primary Historical/Established Use | Key Efficacy Notes (from literature) | Development Status |
|---|---|---|---|
| Furamizole | Antibacterial [1] | Described as having "strong antibacterial activity" [1]; specific spectrum/potency data not available. | Limited contemporary data |
| Nitrofurantoin | Uncomplicated Urinary Tract Infections (UTIs) [2] [3] | First-line for acute cystitis; 79-92% clinical cure rates; low resistance development [3]. | WHO Essential Medicine; widely used [3] |
| Furazolidone | Antibacterial & Antiprotozoal [4] [5] | Historically used for GI infections; broader spectrum including some protozoa [4]. | Use restricted in many countries [6] |
| Furazidine / Furaginum | Urological infections [4] [7] | Noted for high antimicrobial activity and lower toxicity compared to other early nitrofurans [4]. | -- |
| Pentacyclic Nitrofurans (e.g., Lee1106) | Investigational anti-tuberculosis agents [8] | Nanomolar inhibitor of M. tuberculosis; active against non-replicating (dormant) bacilli [8]. | Preclinical research |
For a professional comparison, here are key experimental findings and protocols from recent studies on nitrofurans.
Antibacterial Activity Testing
Activity Against Non-Replicating Bacteria
Computational Analysis for Drug Design
The following diagram illustrates the generally accepted mechanism of action for nitrofuran antibiotics, which underpins their efficacy and the rare development of resistance.
The reviewed data suggests several key points for researchers:
This compound is identified as a nitrofuran derivative with a 1,3,4-oxadiazole ring in its structure and is recognized for its strong antibacterial activity [1]. However, a thorough review of the current search results reveals a gap. The data required for a structured quantitative comparison—such as Minimum Inhibitory Concentration (MIC) values, resistance rates, pharmacokinetic parameters, and clinical trial outcomes against a range of standard antibiotics—is not available in the sources I obtained.
For researchers aiming to conduct or locate such a comparison, the following framework outlines the essential components and methodologies.
| Comparison Aspect | Description | Standard Experimental Protocols |
|---|---|---|
| Mechanism of Action | The specific biochemical interaction through which the drug exerts its antibacterial effect. | Target identification assays (e.g., enzyme inhibition assays, binding studies). |
| In Vitro Efficacy | Quantitative measurement of antibacterial potency in a controlled lab environment. | Broth microdilution or agar dilution methods to determine Minimum Inhibitory Concentration (MIC) [1]. |
| Resistance Profile | Assessment of how easily bacteria can develop resistance to the agent. | Serial passage experiments in the presence of sub-lethal drug concentrations; genomic sequencing of resistant mutants. |
| Cellular Pharmacology | Analysis of the drug's journey through the body (ADME: Absorption, Distribution, Metabolism, Excretion). | Pharmacokinetic studies in animal models; plasma concentration analysis using LC-MS/MS [2]. |
| In Vivo Efficacy | Evaluation of antibacterial effectiveness and therapeutic potential in a living organism. | Animal infection models (e.g., murine neutropenic thigh infection, sepsis models); measurement of bacterial load reduction in organs. |
The nitrofuran class, which includes this compound, has a unique mechanism of action involving bacterial enzyme-mediated activation. The following diagram illustrates this process and contrasts it with standard antibiotic targets.
This diagram highlights a key differentiating factor: this compound's activity depends on enzymatic activation within the bacterium, leading to non-specific cellular damage, whereas many standard antibiotics directly inhibit specific molecular targets [1].
To build the comprehensive guide you require, I suggest focusing your research efforts on the following:
The table below summarizes the core information on Furamizole and its antibacterial potency based on a 1979 study.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as a nitrofuran derivative) [1] |
| Chemical Class | 1,3,4-Oxadiazole; Nitrofuran derivative [1] |
| Mechanism of Action | Information on the specific mechanism for this compound is not available in the search results. |
| Historical MIC Context (1979) | A 1979 study tested this compound against 66 strains of Ureaplasma sp. isolated from cattle [2]. |
| Reported Potency | The study found this compound to have "strong inhibiting activity" and listed it as one of the "most active" drugs among the 18 antimicrobials tested [2]. |
The value of MIC data depends entirely on the standardized methods used to generate it. The protocols below are the gold standards for MIC determination.
Diagram Title: Standard MIC Assay Workflow
This method is widely used in clinical and research settings for its accuracy and ability to test multiple samples at once [3] [4].
This method provides a convenient and quantitative way to determine MIC [5] [4].
While direct this compound comparators are scarce, you can build a robust, contemporary analysis with this approach:
This compound is identified in the literature as a nitrofuran derivative that contains a 1,3,4-oxadiazole ring and possesses strong antibacterial activity [1]. This basic structural information is the foundation for any SAR analysis.
The diagram below illustrates the core 1,3,4-oxadiazole ring structure and highlights the "toxophoric" linkage believed to be key to its biological activity.
Since specific studies on this compound's SAR are limited in the search results, the following general principles for 2,5-disubstituted-1,3,4-oxadiazoles (the class to which this compound belongs) can provide insight [1]. This information is summarized in the table below.
| Structural Modification | Effect on Biological Activity |
|---|---|
| Substitution on the phenyl ring with electron-withdrawing groups (e.g., p-Cl, p-NO₂) | ↑ Increases activity |
| Conversion of a methylthio group (-SCH₃) to a methyl-sulfonyl group (-SO₂CH₃) | ↑ Increases activity |
| Replacement of the phenyl ring with a pyridine ring | ↓ Decreases activity |
| Presence of an acetyl group on the nitrogen atom of the oxadiazole ring | → Does not significantly affect activity |
The search results are insufficient to create the detailed comparison guide you requested due to two main limitations:
To build a more complete SAR analysis for this compound, I suggest you:
| Feature | Furamizole (Classic Drug) | Newer Oxadiazole Derivatives |
|---|---|---|
| Primary Therapeutic Application | Antibacterial agent [1] [2] | Anticancer [3] [1] [4], Anti-inflammatory [1] [5] [6], Antidiabetic [5] [6], Neurodegenerative diseases [6] |
| Mechanism of Action | Not fully detailed in sources; a nitrofuran derivative with strong antibacterial activity [1]. | Inhibition of various enzymes/growth factors (e.g., Tyrosine kinases like EGFR) [3] [1], GSK-3β inhibition [2], α-glucosidase inhibition [2]. |
| Key Experimental Findings | Considered a strong antibacterial drug [1]. | Exhibit potent activity in nanomolar (nM) ranges against specific targets (e.g., GSK-3β with IC50 of 2.3 nM) [2]. Demonstrated efficacy in cell-based and enzymatic assays [3] [2]. |
| Scope of Application | Narrow (primarily antibacterial). | Extremely broad, acting as a privileged scaffold in multi-target drug discovery [1] [5]. |
| SAR Understanding | Not discussed in provided sources. | Highly studied; substitutions with electron-withdrawing groups (e.g., p-Cl, p-NO₂) or converting methylthio to methyl-sulfonyl can boost activity [1]. |
Newer oxadiazoles are evaluated through specific experimental protocols and show high potency.
While this compound's synthesis isn't detailed, modern synthetic routes for 1,3,4-oxadiazoles commonly start from acid hydrazides or hydrazine with carboxylic acids/acid chlorides. Ring closure is achieved using cyclizing agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) [1] [5]. The diagram below illustrates a general experimental workflow for creating 2,5-disubstituted-1,3,4-oxadiazoles.
Newer oxadiazoles often target specific signaling pathways crucial in diseases like cancer. A common mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which is part of a key signaling cascade driving cell proliferation [1] [7]. The diagram below visualizes this targeted pathway.
This compound is a nitrofuran derivative with strong antibacterial activity [1]. When planning susceptibility testing for this antibiotic, you should consider the following foundational aspects:
–N=C–O– linkage in this ring is likely responsible for its potent pharmacological activity [1].For testing clinical isolates against this compound, you should follow a standardized disk diffusion protocol. The workflow below outlines the key steps.
Detailed Methodological Steps:
Adherence to protocol is critical. The table below classifies and explains the types of errors that can occur when test conditions are not properly controlled.
| Error Type | Description | Potential Consequence |
|---|---|---|
| Very Major Error | Isolate is reported as Susceptible but is actually Resistant [2]. | Initiation of ineffective therapy; potential treatment failure [2]. |
| Major Error | Isolate is reported as Resistant but is actually Susceptible [2]. | Patient is deprived of an effective first-line drug; may lead to use of broader-spectrum, more expensive, or more toxic agents [2]. |
| Minor Error | Discrepancy between Intermediate and Susceptible/Resistant results [2]. | Can lead to suboptimal dosing or therapeutic choices. |
Based on the gathered information, here are key points to guide your work:
Furamizole is a 1,3,4-oxadiazole derivative known for its strong antibacterial activity [1]. The quantitative data available is limited to specific toxicity assays.
| Property | Description |
|---|---|
| IUPAC Name | 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine [2] [3] |
| Molecular Formula | C₁₂H₈N₄O₅ [2] [3] |
| Molecular Weight | 288.22 g/mol [2] [3] |
| CAS Registry Number | 17505-25-8 [2] [3] |
| Toxicity (Mutagenicity) | Mutation data reported [3]. |
| In vitro Toxicity Data | • DNA Damage (human fibroblast): 3 µmol/L [3] • Cytotoxicity (human lymphocyte): 2 µmol/L [3] |
Creating a direct toxicity comparison table with other oxadiazole drugs is not currently possible with the published data found. The main challenges are:
To objectively compare the toxicity of this compound with its analogues, the following factors and methodologies are crucial.
The relationship between structure, experimental testing, and the resulting safety profile can be conceptualized as follows:
The table below summarizes standard experimental and computational techniques used for binding affinity studies. This can serve as a reference for the types of data you would typically compare for different compounds [1] [2] [3].
| Method Category | Technique Name | Key Measured Output | Typical Data (K_d, K_i, IC₅₀) | Key Considerations (Throughput, Information) |
|---|---|---|---|---|
| Experimental (Biophysical) | Isothermal Titration Calorimetry (ITC) | K_d, ΔH, ΔS | Direct measurement of affinity and thermodynamics | Low throughput; provides full thermodynamic profile (enthalpy, entropy) |
| Surface Plasmon Resonance (SPR) | k_on, k_off, K_d | Kinetic and equilibrium constants | Medium throughput; provides real-time kinetic data | |
| Fluorescence Polarization (FP) / Anisotropy | K_d, IC₅₀ | Equilibrium constant or inhibition potency | Medium-high throughput; requires a fluorescent probe | |
| Computational (In Silico) | Molecular Docking & Scoring | Docking Score (estimated binding energy) | Score (kcal/mol) correlated with affinity [4] | High throughput; provides structural models; accuracy varies |
| Machine Learning (e.g., LUPI-SVM) | Classification/Prediction of affinity [5] | Class (e.g., High/Low affinity) or predicted K_d | High throughput; uses sequence/structure patterns; depends on training data | |
| Deep Learning (e.g., DeepDTA, GANsDTA) | Predicted binding affinity value [6] | Continuous value (e.g., pK_d, pIC₅₀) | High throughput; learns features directly from sequences (e.g., SMILES, protein sequences) |
While not specific to Furamizole, the following are the core experimental controls and steps required to generate reliable binding affinity data, as highlighted by a survey of 100 studies [1].
1. Vary Incubation Time to Ensure Equilibration: A binding reaction must reach a state where the fraction of complex formed does not change over time.
k_equil = k_on [P] + k_off. At the limiting case of very low protein concentration, k_equil ≈ k_off. Thus, complexes with a very slow dissociation rate (low k_off) require much longer incubation times [1].2. Avoid the Titration Regime: The concentration of the limiting component in the assay must be carefully chosen.
Computational methods are crucial when experimental data is scarce. The following workflow describes a protocol used to predict binding affinity for unclassified fentanyl analogs, which is a relevant approach for any poorly characterized compound [4]. The diagram illustrates the key stages of this process.
The key stages of this computational workflow are [4]:
Since direct data on this compound is unavailable, here are potential paths forward:
This compound is a nitrofuran derivative with strong antibacterial activity that contains a 1,3,4-oxadiazole nucleus in its structure [1]. In drug design, a common bioisostere for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole, which involves the exchange of an oxygen atom for a sulfur atom [1] [2].
The table below summarizes the core comparative features of these two bioisosteric rings:
| Feature | 1,3,4-Oxadiazole (in this compound) | 1,3,4-Thiadiazole (Bioisostere) |
|---|---|---|
| Core Atom | Oxygen [1] | Sulfur [1] |
| Key Physicochemical Property | Contains a toxophoric –N=C–O– linkage [1] |
The sulfur atom imparts improved lipid solubility [1] |
| Membrane Permeability | Favorable metabolic profile, ability to form hydrogen bonds [1] | Mesoionic nature contributes to good tissue permeability [1] |
| Example Drugs | This compound, Nesapidil, Raltegravir [1] | Acetazolamide, Methazolamide, Cefazolin [1] |
A direct method for converting a 1,3,4-oxadiazole derivative into its 1,3,4-thiadiazole bioisostere has been reported, which could be applied to create a this compound analog [1].
Experimental Protocol:
This synthesis pathway illustrates the logical relationship between creating and comparing these bioisosteres, as shown in the following workflow:
The search results confirm that bioisosteric replacement is a valid and actively researched strategy in antibiotic development [1] [3] [4]. Replacing the 1,3,4-oxadiazole ring in this compound with a 1,3,4-thiadiazole is a rational approach.
The key hypothesis is that this substitution could enhance lipid solubility and improve tissue permeability due to the properties of sulfur, potentially leading to better absorption or distribution of a this compound-derived drug [1]. To fully validate this, comparative biological data is needed.